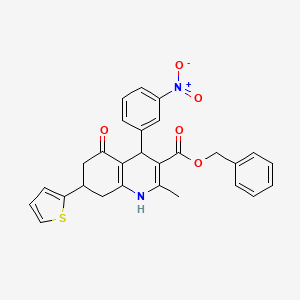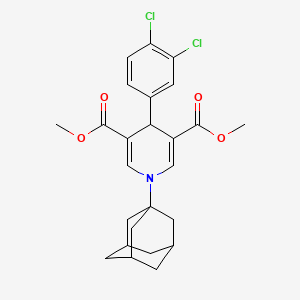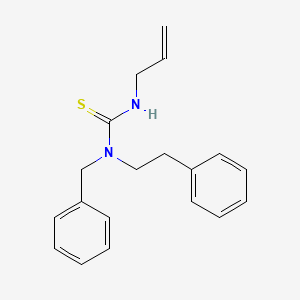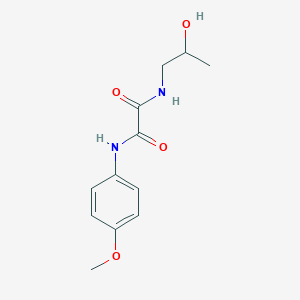
Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, a thiophene ring, and a hexahydroquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of key starting materials, such as benzylamine, 3-nitrobenzaldehyde, thiophene-2-carboxylic acid, and ethyl acetoacetate.
Condensation Reaction: The initial step involves the condensation of benzylamine with 3-nitrobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the hexahydroquinoline core.
Functional Group Introduction: Thiophene-2-carboxylic acid is then introduced into the reaction mixture, leading to the formation of the final product through esterification and further cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitrophenyl group, leading to the formation of sulfoxides and nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl and thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and probes for biochemical pathways. The presence of the nitrophenyl and thiophene groups enhances its binding affinity to various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The hexahydroquinoline core is particularly noted for its bioactivity.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene ring, resulting in different chemical reactivity and biological activity.
Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:
Methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.
Uniqueness
The presence of both the nitrophenyl and thiophene groups in Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique among its analogs. These groups contribute to its distinct chemical behavior and broaden its range of applications in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for further exploration and development.
Propriétés
Formule moléculaire |
C28H24N2O5S |
|---|---|
Poids moléculaire |
500.6 g/mol |
Nom IUPAC |
benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H24N2O5S/c1-17-25(28(32)35-16-18-7-3-2-4-8-18)26(19-9-5-10-21(13-19)30(33)34)27-22(29-17)14-20(15-23(27)31)24-11-6-12-36-24/h2-13,20,26,29H,14-16H2,1H3 |
Clé InChI |
ZFCZCTGBUSFSJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Ethoxy-4-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11617090.png)
![6,6'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dihexanoic acid](/img/structure/B11617097.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617100.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617102.png)
![2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11617117.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11617122.png)

![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11617133.png)

![2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11617142.png)

![6-imino-7-(2-methoxyethyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617156.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617169.png)
